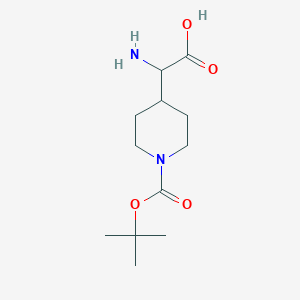

1-Boc-4-(Aminocarboxymethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUKKCILASJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624566 | |

| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458560-09-3 | |

| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Boc-4-(aminocarboxymethyl)piperidine, a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Chemical Properties

This compound, specifically its (S)-enantiomer, is a non-proteinogenic amino acid derivative that incorporates a piperidine scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the amino acid functionality at the 4-position makes it a valuable synthon for introducing constrained structural motifs into peptides and small molecules.

Below is a summary of its key chemical properties:

| Property | Value | Source |

| Chemical Name | (S)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | N/A |

| CAS Number | 368866-11-9 | N/A |

| Molecular Formula | C₁₂H₂₂N₂O₄ | N/A |

| Molecular Weight | 258.32 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Predicted Boiling Point | 397.9 ± 17.0 °C | N/A |

| Predicted Density | 1.181 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 2.30 ± 0.10 | N/A |

Synthesis and Purification

A potential synthetic pathway for this compound is depicted in the following workflow diagram.

Caption: General Synthetic Workflow

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common synthetic strategies for similar compounds. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.

Step 1: Boc Protection of a 4-functionalized piperidine A suitable 4-substituted piperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

Step 2: Introduction of the aminocarboxymethyl precursor The Boc-protected piperidine from Step 1 is then further functionalized at the 4-position. This can be achieved through various methods depending on the starting material. For instance, if the starting material was 1-Boc-4-piperidone, a Strecker-type reaction with an amino acid precursor could be employed.

Step 3: Final Elaboration and Purification The intermediate from Step 2 is converted to the final product. This may involve hydrolysis of a nitrile or ester group. The final compound is then purified using standard techniques such as column chromatography on silica gel or recrystallization to afford the pure this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for (S)-1-Boc-4-(aminocarboxymethyl)piperidine is not widely published. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), piperidine ring protons (a series of multiplets in the range of 1.2-3.5 ppm), the alpha-proton of the amino acid moiety (a multiplet), and exchangeable protons for the amine and carboxylic acid groups.

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the piperidine ring and the carboxymethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H and O-H stretching of the amino acid, C=O stretching of the carbamate and carboxylic acid, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

Piperidine derivatives are prevalent in medicinal chemistry due to their favorable physicochemical properties and their ability to serve as rigid scaffolds to orient functional groups for optimal interaction with biological targets.[1][2][3] The incorporation of an amino acid moiety, as in this compound, provides a handle for peptide synthesis and the creation of peptidomimetics.[2]

The constrained nature of the piperidine ring can help to pre-organize a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its target.[2] Chiral piperidine scaffolds, in particular, are of significant interest in drug design for their ability to introduce specific three-dimensional arrangements of substituents.

While specific biological activities for this compound have not been extensively reported, its structural motif suggests its utility as a building block for a variety of therapeutic targets. The general importance of substituted piperidines in drug discovery is well-established, with applications in areas such as neuroscience, oncology, and infectious diseases.[1][3]

The logical relationship for its application in drug discovery is illustrated below.

Caption: Role in Drug Discovery

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structure, combining a constrained piperidine ring with an amino acid functionality, allows for the synthesis of complex and potentially highly active therapeutic agents. While detailed experimental data for this specific compound is not widely available, this guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 1-Boc-4-(Aminocarboxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminocarboxymethyl)piperidine, specifically its (S)-enantiomer, is a valuable chiral building block in medicinal chemistry and drug development.[1] Its rigid piperidine scaffold, combined with the functionalities of a protected amine and a carboxylic acid, makes it a key intermediate for introducing conformational constraints and specific binding interactions in the synthesis of novel pharmaceutical agents, including kinase inhibitors and central nervous system (CNS) active drugs.[1] This technical guide provides a comprehensive overview of a plausible synthetic route and the expected characterization of this compound.

Synthesis Methodology

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from 1-Boc-4-piperidone:

-

Strecker Reaction: Formation of an α-aminonitrile from the ketone.

-

Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

-

Chiral Resolution (Optional but recommended for specific stereoisomers): Separation of the racemic mixture to obtain the desired (S)-enantiomer.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(cyanomethylamino)piperidine-1-carboxylate (α-Aminonitrile Intermediate)

-

To a stirred solution of 1-Boc-4-piperidone (1 equivalent) in a mixture of ethanol and water (1:1), add potassium cyanide (1.2 equivalents) and ammonium chloride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Racemic this compound

-

Dissolve the α-aminonitrile intermediate (1 equivalent) in a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours, or until TLC or LC-MS analysis indicates complete conversion of the nitrile to the carboxylic acid.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to a pH of approximately 7.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract with an appropriate organic solvent after adjusting the pH.

-

Dry the product under vacuum.

Step 3: Chiral Resolution of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

-

Dissolve the racemic mixture in a suitable solvent (e.g., methanol or ethanol).

-

Add a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine), in a stoichiometric amount.

-

Allow the diastereomeric salts to form, which may involve gentle heating followed by slow cooling to room temperature and then further cooling in an ice bath to facilitate crystallization.

-

Collect the crystals of the desired diastereomeric salt by filtration.

-

Recrystallize the salt to improve diastereomeric purity.

-

Treat the purified diastereomeric salt with a dilute acid (e.g., HCl) to liberate the free (S)-amino acid.

-

Extract the final product with an organic solvent, dry, and concentrate to yield the enantiomerically enriched (S)-1-Boc-4-(aminocarboxymethyl)piperidine.

Quantitative Data Summary

| Step | Product | Starting Material | Expected Yield (%) | Purity (%) |

| 1 | α-Aminonitrile Intermediate | 1-Boc-4-piperidone | 75-85 | >95 (after chromatography) |

| 2 | Racemic Product | α-Aminonitrile Intermediate | 80-90 | >98 |

| 3 | (S)-Enantiomer | Racemic Product | 30-40 (after resolution) | >99 (ee) |

Note: Yields are estimates based on similar reported reactions and may vary.

Characterization

The synthesized (S)-1-Boc-4-(aminocarboxymethyl)piperidine should be thoroughly characterized to confirm its identity, purity, and stereochemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.9-4.1 | m | 2H, piperidine N-CH₂ (axial) |

| ¹H | ~3.4-3.5 | d | 1H, α-CH |

| ¹H | ~2.7-2.9 | t | 2H, piperidine N-CH₂ (equatorial) |

| ¹H | ~1.7-1.9 | m | 3H, piperidine CH and CH₂ |

| ¹H | ~1.45 | s | 9H, Boc (CH₃)₃ |

| ¹H | ~1.2-1.4 | m | 2H, piperidine CH₂ |

| ¹³C | ~175 | s | C=O (carboxylic acid) |

| ¹³C | ~155 | s | C=O (Boc) |

| ¹³C | ~80 | s | C(CH₃)₃ (Boc) |

| ¹³C | ~55 | d | α-CH |

| ¹³C | ~44 | t | Piperidine N-CH₂ |

| ¹³C | ~35 | d | Piperidine CH |

| ¹³C | ~30 | t | Piperidine CH₂ |

| ¹³C | ~28.5 | q | C(CH₃)₃ (Boc) |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 259.16, [M+Na]⁺ = 281.14.

Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC should be employed to determine the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) would be required.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Expected characteristic peaks would include C=O stretching (carboxylic acid and carbamate), N-H bending, and C-H stretching vibrations.

-

Melting Point: A sharp melting point would be indicative of high purity.

Logical Relationships in Characterization

Diagram of the Characterization Workflow

Caption: Interrelation of analytical techniques for product validation.

Conclusion

This technical guide outlines a feasible and detailed approach for the synthesis and characterization of the valuable chiral building block, (S)-1-Boc-4-(aminocarboxymethyl)piperidine. The proposed synthetic route leverages well-established chemical transformations, and the expected characterization data provides a benchmark for researchers working on its synthesis. The successful preparation and purification of this compound will provide a critical intermediate for the development of novel therapeutics. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and requirements.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Boc-4-(aminocarboxymethyl)piperidine

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-Boc-4-(aminocarboxymethyl)piperidine, a substituted piperidine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines the fundamental principles governing its three-dimensional structure, details experimental protocols for its characterization, and presents a logical workflow for its conformational analysis.

Molecular Structure and Core Concepts

This compound possesses a central piperidine ring, which is a six-membered heterocyclic saturated ring containing one nitrogen atom. The conformational landscape of piperidine and its derivatives is dominated by the chair conformation , which minimizes both torsional strain and steric hindrance. The presence of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen and an aminocarboxymethyl group at the 4-position significantly influences the conformational equilibrium.

The piperidine ring can, in principle, exist in other higher-energy conformations such as the boat and twist-boat forms. However, for most substituted piperidines, the chair form is the most stable and prevalent. The introduction of substituents can, in some specific cases, shift this equilibrium.

Conformational Analysis of this compound

The conformational preference of the substituents on the piperidine ring is a critical determinant of the molecule's overall shape and its potential interactions with biological targets.

Chair Conformation and Substituent Orientation

The chair conformation of the piperidine ring can exist in two interconverting forms. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Generally, there is a strong preference for the substituent at the 4-position to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. This preference is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A positive A-value indicates a preference for the equatorial position. For substituents similar in size to the aminocarboxymethyl group, a significant preference for the equatorial conformation is expected.

Influence of the N-Boc Group

The N-Boc group introduces additional conformational complexity. The rotation around the N-C(O) amide bond can be restricted, leading to the existence of rotational isomers (rotamers) . This can sometimes be observed in NMR spectroscopy as a broadening or splitting of signals. Furthermore, the bulky Boc group can influence the puckering of the piperidine ring.

Quantitative Structural Data

Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of a Model 4-Substituted N-Boc-Piperidine

| Parameter | Value (Computational Model) |

| Bond Lengths (Å) | |

| C-N (ring) | ~ 1.47 |

| C-C (ring) | ~ 1.53 |

| C4-C(substituent) | ~ 1.52 |

| N-C(Boc) | ~ 1.48 |

| C=O (Boc) | ~ 1.23 |

| Bond Angles (degrees) | |

| C-N-C (ring) | ~ 112° |

| C-C-C (ring) | ~ 111° |

| N-C-C (ring) | ~ 110° |

| C2-N-C(Boc) | ~ 118° |

| Torsional Angles (degrees) | |

| C6-N-C2-C3 | ~ -55° |

| N-C2-C3-C4 | ~ 56° |

| C2-C3-C4-C5 | ~ -56° |

Note: These are estimated values based on computational models of similar structures and should be confirmed by experimental data.

Experimental Protocols for Conformational Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, often supplemented by computational modeling, is the standard approach for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key information can be derived from the chemical shifts and coupling constants of the piperidine ring protons. Protons in an axial environment typically resonate at a higher field (lower ppm) than those in an equatorial environment. The magnitude of the vicinal coupling constants (³J) between adjacent protons is particularly informative for determining their dihedral angles and thus the ring conformation. Large coupling constants (typically 8-13 Hz) are indicative of axial-axial relationships, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to identify through-space interactions between protons, providing crucial distance constraints for determining the three-dimensional structure.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and NOE patterns to deduce the preferred conformation of the piperidine ring and the orientation of the substituents.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the molecular structure in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound of suitable quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with high accuracy. This gives a static picture of the molecule's conformation in the crystal lattice.

Logical Workflow for Conformational Analysis

The following diagram illustrates a logical workflow for the comprehensive conformational analysis of this compound.

Conclusion

The molecular structure and conformation of this compound are governed by the inherent preference of the piperidine ring for a chair conformation and the steric and electronic effects of its substituents. A comprehensive understanding of its three-dimensional structure, which is crucial for applications in drug design and development, can be achieved through a synergistic approach combining NMR spectroscopy, X-ray crystallography, and computational modeling. The detailed protocols and workflow presented in this guide provide a robust framework for researchers to elucidate the conformational properties of this and related molecules.

Navigating Drug Discovery: A Technical Guide to 1-Boc-4-aminopiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is continually evolving, with an increasing emphasis on the development of novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, piperidine derivatives have emerged as privileged structures, forming the core of numerous approved drugs and clinical candidates. This technical guide provides an in-depth exploration of 1-Boc-4-aminopiperidine-4-carboxylic acid , a versatile building block that is pivotal in the synthesis of a wide range of biologically active compounds.

Resolving Ambiguity: CAS Number and Chemical Identity

The nomenclature of complex organic molecules can often be ambiguous. The user's initial query for "1-Boc-4-(Aminocarboxymethyl)piperidine" did not correspond to a readily available CAS number. Through careful analysis of related chemical structures, the most plausible interpretation and the focus of this guide is 1-Boc-4-aminopiperidine-4-carboxylic acid , which is unambiguously identified by the CAS Number: 183673-71-4 . This compound features a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group, and both an amino group and a carboxylic acid group attached to the same carbon at the 4-position. This unique arrangement of functional groups makes it a highly valuable intermediate in medicinal chemistry.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in drug design and development. The key properties of 1-Boc-4-aminopiperidine-4-carboxylic acid are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 183673-71-4 |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 289-294 °C |

| Purity | Typically ≥97% |

| Solubility | Soluble in many organic solvents |

Core Applications in Medicinal Chemistry

1-Boc-4-aminopiperidine-4-carboxylic acid serves as a crucial reactant in the synthesis of a diverse array of bioactive molecules. Its rigid piperidine core can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and oral bioavailability. The presence of orthogonally protected amino and carboxylic acid functionalities allows for selective chemical modifications, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries.

This versatile building block is a key intermediate in the synthesis of:

-

SIRT2 Inhibitors: Sirtuin 2 (SIRT2) is a promising therapeutic target for neurodegenerative diseases and cancer.

-

Melanin-concentrating hormone receptor 1 (MCH1) Antagonists: These are being investigated for the treatment of obesity and anxiety.

-

Bradykinin hB2 receptor Antagonists: These have potential applications in the treatment of pain and inflammation.

-

Neurokinin-1 (NK1) receptor Ligands: These are targeted for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful chemical synthesis. Below are protocols for the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid and its subsequent use in the preparation of a key intermediate for bioactive molecules.

Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and detailed experimental methods.

Materials:

-

1-Boc-4-piperidone

-

Ammonium carbonate

-

Sodium cyanide

-

Methanol

-

Water

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Strecker Synthesis: To a solution of 1-Boc-4-piperidone in a mixture of methanol and water, add ammonium carbonate and sodium cyanide. Stir the mixture at room temperature for 48 hours.

-

Hydrolysis of the Aminonitrile: Acidify the reaction mixture with hydrochloric acid and heat to reflux for 4 hours to hydrolyze the intermediate aminonitrile to the corresponding amino acid.

-

Purification: Cool the reaction mixture and adjust the pH to isoelectric point using a sodium hydroxide solution to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 1-Boc-4-aminopiperidine-4-carboxylic acid.

Application in the Synthesis of a Piperidine-based Scaffold

This representative protocol illustrates the use of 1-Boc-4-aminopiperidine-4-carboxylic acid in an amide coupling reaction, a common step in the synthesis of more complex drug candidates.

Materials:

-

1-Boc-4-aminopiperidine-4-carboxylic acid

-

A carboxylic acid of interest (R-COOH)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (R-COOH) in DMF. Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to form the activated ester.

-

Amide Coupling: To the activated ester solution, add a solution of 1-Boc-4-aminopiperidine-4-carboxylic acid in DMF. Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired amide.

Visualizing the Role in Drug Discovery

Diagrams are powerful tools for visualizing complex chemical workflows and biological pathways. The following diagrams, generated using Graphviz, illustrate the synthetic utility and conceptual application of 1-Boc-4-aminopiperidine-4-carboxylic acid in drug discovery.

An In-Depth Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(aminocarboxymethyl)piperidine is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its constrained piperidine scaffold, coupled with the dual functionality of a protected amine and a carboxylic acid, makes it a valuable tool for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis, reactivity, and its versatile applications in the design of peptidomimetics, kinase inhibitors, and other targeted therapies.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its incorporation into drug candidates can significantly influence their pharmacological properties, including binding affinity, selectivity, and pharmacokinetic profiles. This compound, a derivative of 4-aminopiperidine, offers a unique combination of a conformationally restricted scaffold and orthogonally protected functional groups, making it an attractive starting material for the synthesis of complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under acidic conditions, while the aminocarboxymethyl (glycyl) substituent at the 4-position provides a handle for diverse chemical modifications.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

| Melting Point | Estimated to be in the range of 150-170 °C |

| CAS Number | 368866-11-9 ((S)-enantiomer), Racemate also available |

Synthesis and Purification

Plausible Experimental Protocol: Synthesis via Reductive Amination

Reaction Scheme:

Caption: Plausible synthetic workflow for this compound.

Materials:

-

1-Boc-4-piperidone

-

Glycine methyl ester hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reductive Amination: To a stirred solution of 1-Boc-4-piperidone (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) at room temperature. Stir the mixture for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.

-

Ester Hydrolysis: Dissolve the crude intermediate ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~6 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Reactivity and Further Transformations

The bifunctional nature of this compound allows for a variety of subsequent chemical transformations.

Caption: Key reactivity pathways of the building block.

-

Boc Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free piperidine nitrogen. This allows for subsequent N-alkylation, N-arylation, or coupling to other molecular scaffolds.[2]

-

Amide Bond Formation: The carboxylic acid moiety can be activated using standard coupling reagents (e.g., HATU, HOBt, EDC) to form amide bonds with a wide range of amines. This is a key reaction for incorporating the piperidine scaffold into peptides or small molecule inhibitors.

-

Amino Group Modification: The primary amine of the glycyl moiety can be further functionalized after appropriate protection of the carboxylic acid, although this is a less common transformation.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Peptidomimetics and Constrained Amino Acid Surrogates

The rigid piperidine ring can be used to introduce conformational constraints into peptide backbones. By replacing a flexible amino acid residue with a derivative of this compound, researchers can induce specific secondary structures, such as β-turns, which are often crucial for biological activity.[3] This can lead to peptides with enhanced receptor binding affinity, selectivity, and metabolic stability.

Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors, where it often serves as a central scaffold to orient functional groups that interact with the kinase active site. The aminocarboxymethyl group of this building block can be elaborated to introduce pharmacophores that target specific residues in the ATP-binding pocket of kinases. For example, it could be used in the synthesis of novel inhibitors of Akt kinases or other protein kinases involved in cell signaling pathways.[4]

Caption: Logical flow from building block to biological effect in kinase inhibition.

PROTACs and ADCs

As a bifunctional linker precursor, this compound can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2] The piperidine ring can provide rigidity to the linker, which can be advantageous for optimizing the ternary complex formation in PROTACs. The orthogonally protected functional groups allow for the sequential attachment of a warhead and an E3 ligase ligand (for PROTACs) or a cytotoxic payload and an antibody (for ADCs).

Quantitative Data

While specific quantitative data for the synthesis of this compound is not available in the cited literature, typical yields and purity for similar reductive amination and saponification reactions are presented below for illustrative purposes.

| Step | Reagents | Typical Yield | Typical Purity (by HPLC) |

| Reductive Amination | 1-Boc-4-piperidone, Glycine ester, NaBH(OAc)₃ | 70-90% | >90% |

| Ester Hydrolysis | Intermediate Ester, LiOH | >90% | >95% |

| Overall (Plausible) | 63-81% | >95% after purification |

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique combination of a constrained piperidine scaffold and orthogonally protected functional groups provides a powerful tool for the synthesis of a wide range of biologically active molecules. From conformationally constrained peptides and targeted kinase inhibitors to linkers for PROTACs and ADCs, the applications of this building block are extensive. The plausible synthetic route outlined in this guide provides a practical approach for its preparation, enabling its broader utilization in the quest for novel and effective therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc Protection in 4-(Aminocarboxymethyl)piperidine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise control of reactive functional groups is paramount to the successful synthesis of complex molecular architectures. For bifunctional scaffolds such as 4-(aminocarboxymethyl)piperidine, which possesses both a nucleophilic amine and a carboxylic acid moiety, a robust protection strategy is not merely advantageous but essential. The use of the tert-butyloxycarbonyl (Boc) protecting group for the amine function of this piperidine derivative serves as a cornerstone of its synthetic utility, enabling its versatile application as a valuable building block in the creation of novel therapeutics.

The primary role of the Boc group in the context of 4-(aminocarboxymethyl)piperidine is to selectively mask the reactivity of the amino group. This chemoselective protection is critical to prevent undesired side reactions, such as self-polymerization or reactions with other electrophiles when the carboxylic acid group is the intended site of modification. The stability of the Boc group under a wide range of non-acidic conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic sequences. This orthogonality allows for the selective deprotection of the amine at the desired stage, paving the way for subsequent functionalization.

Core Applications in Drug Discovery

The rigid piperidine core of 4-(aminocarboxymethyl)piperidine, when incorporated into larger molecules, can introduce conformational constraints, which is a key strategy in designing ligands with high affinity and selectivity for biological targets. The Boc-protected form is a crucial intermediate in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and G protein-coupled receptor (GPCR) ligands. For instance, derivatives of this scaffold are explored in the development of treatments for neurological disorders, cardiovascular diseases, and inflammatory conditions.

In the realm of peptide synthesis, Boc-protected 4-(aminocarboxymethyl)piperidine can be utilized as a non-natural amino acid analogue. Its incorporation into peptide chains can induce specific secondary structures, such as β-turns, which are often critical for biological activity. The Boc group ensures that the piperidine's amino group does not interfere with the peptide coupling steps.

Synthesis and Protection: A Stepwise Approach

The synthesis of Boc-protected 4-(aminocarboxymethyl)piperidine, formally known as tert-butyl (1-(carboxymethyl)piperidin-4-yl)carbamate, involves a multi-step process that leverages orthogonal protection strategies to manage the different reactive sites. A plausible and commonly employed synthetic route starts from a commercially available piperidine derivative and proceeds through sequential protection and functionalization steps.

A general synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of Boc-protected 4-(aminocarboxymethyl)piperidine.

Experimental Protocols

Below are detailed methodologies for the key transformations in the synthesis of Boc-protected 4-(aminocarboxymethyl)piperidine. These protocols are based on established chemical principles for analogous transformations.

Protocol 1: N-Alkylation of a Piperidine Precursor

This protocol describes a representative procedure for the alkylation of the piperidine nitrogen with a protected acetic acid derivative.

Materials:

-

N-Boc-4-aminopiperidine (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of N-Boc-4-aminopiperidine in acetonitrile, add potassium carbonate.

-

Add ethyl bromoacetate dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Saponification of the Ester

This step deprotects the carboxylic acid moiety.

Materials:

-

Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid.

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the final unprotected amine, which can then be used in subsequent reactions.

Materials:

-

Boc-protected 4-(aminocarboxymethyl)piperidine (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected substrate in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM) or 4M HCl in dioxane at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the deprotected product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and deprotection reactions. Yields and specific conditions can vary based on the scale and specific reagents used.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| N-Alkylation | N-Boc-4-aminopiperidine | Ethyl bromoacetate, K₂CO₃ | Acetonitrile | Reflux | 12-18 h | 85-95% |

| Saponification | Alkylated Ester | LiOH or NaOH | THF/H₂O | Room Temp. | 2-4 h | >90% |

| Boc Deprotection | Boc-protected Amine | TFA or HCl/dioxane | Dichloromethane | 0 °C to RT | 1-3 h | >95% |

Table 1: Summary of Reaction Conditions and Yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Boc-4-(aminocarboxymethyl)piperidine | C₁₂H₂₂N₂O₄ | 258.32 | 1.45 (s, 9H), 1.60-1.80 (m, 4H), 2.80-3.00 (m, 2H), 3.20 (s, 2H), 3.50-3.70 (m, 3H), 4.80 (br s, 1H) | 28.4, 32.5, 49.8, 52.1, 58.9, 79.5, 155.6, 172.3 |

Table 2: Physicochemical and Spectroscopic Data for Boc-Protected 4-(Aminocarboxymethyl)piperidine (Predicted).

Orthogonal Protection Strategies

The presence of both an amine and a carboxylic acid in 4-(aminocarboxymethyl)piperidine necessitates an orthogonal protection strategy for selective functionalization. The Boc group (acid-labile) for the amine and an ester group (e.g., methyl or ethyl, base-labile) for the carboxylic acid is a classic orthogonal pair.

Caption: Orthogonal protection and deprotection strategy for 4-(aminocarboxymethyl)piperidine.

An In-depth Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Boc-4-(aminocarboxymethyl)piperidine scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a conformationally restricted piperidine ring, a protected amine, and a carboxylic acid functionality. This arrangement provides a valuable platform for the synthesis of a diverse range of derivatives and analogs with potential therapeutic applications. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and provide a three-dimensional framework for precise interactions with biological targets.[1] The Boc (tert-butyloxycarbonyl) protecting group ensures stability and allows for selective deprotection and further functionalization of the piperidine nitrogen. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this important chemical scaffold.

Synthesis of this compound and its Precursors

The synthesis of derivatives based on the this compound core often begins with the preparation of simpler, commercially available piperidine precursors. A common and crucial starting material is 1-Boc-4-aminopiperidine.

Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine

A widely used method for the synthesis of 1-Boc-4-aminopiperidine involves a two-step process starting from 4-piperidinecarboxamide.[2]

Step 1: Synthesis of 1-Boc-4-piperidyl urea

-

In a 1-liter three-necked flask, combine 48-50 g of 4-piperidyl urea, 98-100 mL of distilled water, and 48-50 g of triethylamine.

-

Initiate stirring and, at a temperature of 20-25 °C, add 78-80 g of di-tert-butyl dicarbonate dropwise.

-

Continue stirring the reaction mixture at room temperature for 8-10 hours.

-

Upon completion of the reaction, adjust the pH to 6-7 using a 20% hydrochloric acid solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases and concentrate them until a thick residue is obtained.

-

Add 100-150 g of acetone to the residue and allow it to crystallize for 10-12 hours at 0-2 °C.

-

Filter the mixture to collect the white crystalline powder, which is 1-Boc-4-piperidyl urea.

Step 2: Synthesis of 1-Boc-4-aminopiperidine

-

In a 1-liter three-necked flask, add 198-200 mL of a 40%-60% sodium hydroxide solution.

-

While maintaining the temperature below 25 °C, add 60-80 g of bromine dropwise.

-

Following the bromine addition, add 50 g of the 1-Boc-4-piperidyl urea prepared in the previous step.

-

Reflux the mixture for 3-5 hours.

-

After reflux, cool the reaction to room temperature.

-

Slowly adjust the pH to 5-6 using a 10-15% dilute hydrochloric acid solution at a temperature of 0-5 °C.

-

Extract the product with chloroform.

-

Dry the combined organic phases and concentrate to a thick residue.

-

Add 50-100 mL of petroleum ether and allow the product to crystallize at -2 °C.

-

Filter the mixture to obtain the final product, 1-Boc-4-aminopiperidine, as white crystals.[2]

Biological Activity and Structure-Activity Relationships (SAR)

While specific SAR studies on a broad series of this compound derivatives are not extensively available in the public domain, the broader class of piperidine derivatives has been widely investigated for various therapeutic targets. These studies provide valuable insights into the structural modifications that can influence biological activity.

Piperidine Derivatives as CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of the HIV-1 virus into host cells.[3][4] Consequently, CCR5 antagonists are an important class of anti-HIV agents. Several potent CCR5 antagonists are based on a piperidine scaffold.[5][6][7]

The general structure-activity relationship for piperidine-based CCR5 antagonists suggests that substitution at the 4-position of the piperidine ring is critical for potent activity. For instance, replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead series of compounds led to the discovery of a novel class of potent CCR5 antagonists.[7] Further optimization by introducing small, hydrophobic substituents on a central phenyl ring resulted in compounds with low to sub-nanomolar CCR5 binding affinity.[7] One such compound, 11f, demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells with an EC50 of 0.59 nM.[7]

Table 1: Biological Activity of Piperidine-4-carboxamide Derivatives as CCR5 Antagonists

| Compound | R | CCR5 Binding IC50 (nM) | Antiviral Activity EC50 (nM) |

| 11a | H | 24 | 12 |

| 11b | 2-F | 8.1 | 5.2 |

| 11c | 3-F | 2.5 | 1.9 |

| 11d | 4-F | 6.5 | 3.5 |

| 11e | 3-Cl | 1.1 | 0.83 |

| 11f | 3,5-di-Cl | 0.89 | 0.59 |

| 11g | 3-CH3 | 1.5 | 1.1 |

Data extracted from Bioorganic & Medicinal Chemistry, 2005, 13(2), 397-416.[7]

Piperidine Derivatives as Enzyme Inhibitors

Piperidine derivatives have also been explored as inhibitors of various enzymes. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[4] The study found that introducing a bulky substituent at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen significantly enhanced the inhibitory activity.[4] The most potent compound, 21, exhibited an IC50 of 0.56 nM against AChE.[4]

Table 2: Acetylcholinesterase Inhibitory Activity of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

| Compound | R1 | R2 | AChE IC50 (nM) |

| 1 | H | H | >10000 |

| 10 | 4'-SO2-benzyl | H | 120 |

| 18 | H | CH3 | 1100 |

| 21 | 4'-SO2-benzyl | CH3 | 0.56 |

Data extracted from Journal of Medicinal Chemistry, 1997, 40(1), 1-7.[4]

Signaling Pathways and Mechanisms of Action

As many piperidine-based drugs target G protein-coupled receptors (GPCRs), understanding the general mechanism of GPCR signaling is crucial.

General GPCR Signaling Pathway

GPCRs are transmembrane proteins that, upon binding to an extracellular ligand (e.g., a chemokine), undergo a conformational change. This change facilitates the interaction with and activation of an intracellular heterotrimeric G protein. The activated G protein, in turn, initiates a cascade of downstream signaling events.

For CCR5, which predominantly couples to Gαi proteins, antagonism by a small molecule inhibitor blocks the binding of its natural chemokine ligands (like CCL3, CCL4, and CCL5).[7][8] This prevention of ligand binding inhibits the subsequent G protein activation and downstream signaling pathways, which are essential for viral entry in the case of HIV.[8]

Experimental Workflows

The discovery and development of novel derivatives from the this compound scaffold typically follow a structured workflow encompassing synthesis, screening, and characterization.

High-Throughput Screening (HTS) Workflow for GPCR Ligands

A common workflow for identifying active compounds against a GPCR target from a library of piperidine derivatives involves several stages.

This workflow begins with a primary high-throughput screen of a chemical library, often a binding assay, to identify initial "hits".[][10] These hits are then subjected to secondary, often functional, assays to confirm their activity and eliminate false positives.[] Validated hits proceed to structure-activity relationship (SAR) studies, where systematic chemical modifications are made to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead candidate for further development.[]

Conclusion

The this compound scaffold and its analogs represent a rich area for drug discovery and development. Their synthetic tractability, coupled with the proven success of piperidine-containing drugs, makes them attractive starting points for creating novel therapeutics. While comprehensive SAR data for this specific scaffold remains to be fully elucidated in publicly accessible literature, the principles derived from related piperidine derivatives targeting enzymes and GPCRs provide a strong foundation for future research. The experimental protocols and workflows outlined in this guide offer a practical framework for scientists and researchers to explore the potential of this promising class of compounds.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 1-Boc-4-(Aminocarboxymethyl)piperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(aminocarboxymethyl)piperidine, a key building block in contemporary drug discovery and development. A thorough understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, and purification. While specific quantitative solubility data for this compound is not extensively published, this document aggregates available information for structurally similar Boc-protected amino acids and provides a detailed experimental protocol for determining its solubility in specific solvent systems.

Core Chemical Properties

This compound is a derivative of piperidine containing both a tert-butoxycarbonyl (Boc) protected amine and a carboxymethyl group. The presence of the lipophilic Boc group generally enhances solubility in organic solvents, while the polar amino acid-like moiety can influence its solubility in more polar environments. These structural features result in a solubility profile that is highly dependent on the nature of the solvent.

Quantitative Solubility Data for Structurally Related Compounds

| Boc-Protected Amino Acid | Solvent | Solubility (mg/mL) | Notes |

| Boc-Leu-Leu-OH | DMF | ~30 | - |

| DMSO | ~10 | - | |

| Ethanol | ~30 | - | |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers.[1] | |

| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL.[1] |

| Boc-Leu-OH | DMSO | ~100 | Requires sonication.[1] |

| N-Boc-L-proline | DMF | ~20 | - |

| DMSO | ~15 | - | |

| Ethanol | ~15 | - | |

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[1] |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C.[1] |

| Boc-Arg(Boc)2-OH | DMF | ~30 | [2] |

| DMSO | ~30 | [2] | |

| Ethanol | ~30 | [2] | |

| 4-Anilino-1-Boc-piperidine | DMF | 15 | [3] |

| DMSO | 25 | [3] | |

| Ethanol | 25 | [3] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in a specific solvent system, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended.[4][5]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A validated analytical method for concentration determination (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Record the exact weight of the added solid.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution using a validated analytical method and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions made.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound.

Factors Influencing Solubility

The solubility of Boc-protected amino acids is influenced by several factors:

-

Amino Acid Side Chain: The polarity and size of the side chain play a crucial role. Nonpolar or bulky side chains can decrease solubility in polar solvents.[1]

-

Solvent Polarity: A key determinant of solubility. Generally, Boc-protected amino acids are more soluble in polar aprotic solvents like DMF and DMSO.

-

Temperature: In many cases, gentle warming can increase solubility. However, this should be done with caution to avoid degradation of the compound.[1]

-

Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

Troubleshooting Solubility Issues

In instances where this compound exhibits poor solubility in a desired solvent for a reaction, the following strategies can be employed:

-

Co-solvent Systems: Using a mixture of solvents can enhance solubility. For example, adding a small amount of a stronger solvent like DMSO to a primary reaction solvent such as DMF.

-

Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.

-

Gentle Heating: As mentioned, carefully warming the mixture can improve solubility, but the thermal stability of the compound must be considered.

By understanding the general solubility trends of related compounds and employing systematic experimental determination, researchers can effectively utilize this compound in their synthetic endeavors.

References

Spectroscopic Data for 1-Boc-4-(aminocarboxymethyl)piperidine: A Technical Overview

Despite a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, MS) for 1-Boc-4-(aminocarboxymethyl)piperidine, also known as tert-butyl 4-((carboxymethyl)amino)piperidine-1-carboxylate, could not be located.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a complete spectroscopic profile of this compound. However, extensive searches under its systematic names, various synonyms, and CAS number (where available) did not yield any publications containing its synthesis and characterization, nor any database entries with its NMR, IR, or MS spectra.

The search strategy included queries for:

-

Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of the target molecule.

-

Synthetic procedures for this compound, with the expectation that characterization data would be included in the experimental sections.

-

Alternative names and structural identifiers, such as "tert-butyl 4-(glycinyl)piperidine-1-carboxylate".

-

The compound's potential use as an intermediate in the synthesis of other molecules, where its characterization might be reported in supplementary information.

While data for the specific target compound remains elusive, spectroscopic information for several structurally similar piperidine derivatives was found. This information may be of comparative value to researchers working with related scaffolds.

General Workflow for Spectroscopic Analysis

For the benefit of researchers undertaking the synthesis and characterization of novel compounds like this compound, a general workflow for acquiring and analyzing spectroscopic data is presented below.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Experimental Protocols for Spectroscopic Analyses (General)

While specific protocols for this compound cannot be provided, the following are general methodologies for obtaining the required spectroscopic data for a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid interfering solvent signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids or oils): A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used.

-

Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the spectrometer, where it is nebulized and ionized.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

-

-

Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range. The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Should the synthesis and characterization of this compound be published in the future, this guide will be updated to include the specific experimental data.

A Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-4-(aminocarboxymethyl)piperidine, a versatile building block for drug discovery and development. This document details its chemical properties, commercial availability, and applications, with a focus on its role in peptide synthesis and as a scaffold for novel therapeutics.

Introduction

This compound is a bifunctional molecule featuring a piperidine core, a common motif in many biologically active compounds. The presence of a Boc-protected amine and a carboxylic acid moiety makes it a valuable synthon for introducing constrained amino acid-like structures into peptides and small molecules. Its rigid piperidine scaffold can impart favorable conformational properties to drug candidates, potentially enhancing their binding affinity and selectivity for biological targets. This guide serves as a resource for researchers looking to leverage the unique structural features of this compound in their drug discovery programs.

Commercial Suppliers and Physicochemical Properties

A variety of chemical suppliers offer this compound and its derivatives. The following tables summarize the available quantitative data for the target compound and a closely related analog, providing researchers with key physicochemical parameters.

Table 1: Commercial Suppliers of this compound and Related Compounds

| Supplier | Product Name | CAS Number | Purity |

| Santa Cruz Biotechnology | (S)-1-Boc-4-(aminocarboxymethyl)piperidine | 368866-11-9 | Refer to CoA |

| Fondchem | (S)-a-Amino-1-Boc-4-piperidineacetic acid | 368866-11-9 | 97%[1] |

| MedChemExpress | 4-Amino-1-Boc-piperidine-4-carboxylic acid | 183673-71-4 | 98.0%[2] |

Table 2: Physicochemical Properties of this compound and a Related Analog

| Property | (S)-1-Boc-4-(aminocarboxymethyl)piperidine | 4-Amino-1-Boc-piperidine-4-carboxylic acid |

| Molecular Formula | C12H22N2O4[1][3] | C11H20N2O4[2] |

| Molecular Weight | 258.31 g/mol [1] | 244.29 g/mol [2] |

| Appearance | White powder[4] | White to off-white solid[2] |

| Storage | Room temperature[1] | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)[2] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a related piperidine core and the incorporation of a similar building block into peptides via Solid-Phase Peptide Synthesis (SPPS). These protocols can be adapted for the use of this compound.

Synthesis of 1-Boc-4-aminopiperidine (Adapted from CN104628627A)[5]

This two-step protocol describes the synthesis of the 1-Boc-4-aminopiperidine core, which can be a precursor to the target molecule.

Step 1: Synthesis of 1-Boc-4-piperidylurea

-

In a 1 L three-necked flask, add 48-50 g of 4-piperidylurea, 98-100 mL of distilled water, and 48-50 g of triethylamine.

-

Stir the mixture at 20-25°C.

-

Slowly add 78-80 g of di-tert-butyl dicarbonate.

-

Continue stirring at room temperature for 8-10 hours.

-

Adjust the pH of the reaction mixture to 6-7 using 20% hydrochloric acid.

-

Extract the product with dichloromethane.

-

Dry the organic phase and concentrate it to a thick residue.

-

Add 100-150 g of acetone to the residue and allow it to crystallize at 0-2°C for 10-12 hours.

-

Filter the mixture to obtain white crystalline 1-Boc-4-piperidylurea.

Step 2: Synthesis of 1-Boc-4-aminopiperidine

-

In a 1 L three-necked flask, add 198-200 mL of 40%-60% sodium hydroxide solution.

-

While keeping the temperature below 25°C, slowly add 60-80 g of bromine.

-

Add 50 g of the 1-Boc-4-piperidylurea prepared in Step 1.

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction to room temperature.

-

Slowly adjust the pH to 5-6 using 10-15% dilute hydrochloric acid at 0-5°C.

-

Extract the product with chloroform.

-

Dry the organic phase and concentrate it to a thick residue.

-

Add 50-100 mL of petroleum ether and allow it to crystallize at -2°C.

-

Filter the mixture to obtain white crystalline 1-Boc-4-aminopiperidine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS) (Adapted from BenchChem)[6]

This protocol details the manual solid-phase synthesis of a peptide incorporating a similar building block, 1-Boc-4-(aminomethyl)piperidine, using Fmoc/tBu chemistry. This can be adapted for this compound.

Materials and Reagents:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-protected amino acids

-

This compound

-

N-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

To remove the Fmoc protecting group, add a 20% solution of piperidine in DMF. Agitate for 3 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Coupling of Standard Fmoc-Amino Acids

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.

-

After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 3: Incorporation of this compound

-

Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.

-

In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

Protocol 4: Final Cleavage and Deprotection

-

Wash the resin with DCM.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

References

- 1. Error-文件操作失败 [fondchemical.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | CAS 368866-11-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. (S)-1-BOC-4-(AMINOCARBOXYMETHYL)PIPERIDINE, CasNo.368866-11-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 1-Boc-4-(Aminocarboxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and constrained scaffolds into peptides is a key strategy in modern drug discovery to enhance potency, selectivity, and metabolic stability. 1-Boc-4-(Aminocarboxymethyl)piperidine is a valuable building block that introduces a conformationally restricted piperidine ring into a peptide sequence. This rigid structure can induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological activity. The piperidine nitrogen also provides a site for further chemical modifications, enabling the creation of complex peptidomimetics and novel therapeutic agents.

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Core Applications

The integration of a 4-(aminocarboxymethyl)piperidine moiety into a peptide backbone serves several strategic purposes in peptide design and drug development:

-

Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[1]

-

Scaffold for Peptidomimetics: The piperidine nitrogen can be functionalized post-synthesis to create more complex and drug-like molecules.[1]

-